Ethanesulfonoimidamide hydrochloride

Description

Contextualization of Ethanesulfonoimidamide Chemistry within Organosulfur Compounds and Amidines

Organosulfur compounds are integral to a wide array of applications, from pharmaceuticals to materials science. researchgate.net The sulfur atom's capacity to exist in various oxidation states contributes to the diverse reactivity and functionality of these molecules. researchgate.net On the other hand, the amidine group is a well-established structural component in numerous biologically active compounds and serves as a valuable precursor in the synthesis of various heterocyclic systems. mdpi.comsciforum.net Ethanesulfonoimidamide hydrochloride, as an N-sulfonyl amidine, is anticipated to exhibit properties stemming from both these parent classes, making it a subject of considerable synthetic and theoretical interest. nih.gov

Historical Trajectories and Foundational Studies in Ethanesulfonoimidamide Synthesis and Reactivity

Key approaches to the synthesis of N-sulfonyl amidines, which would be applicable to the preparation of this compound, include:

Copper-catalyzed multicomponent reactions: A highly efficient method involving the reaction of terminal alkynes, sulfonyl azides, and amines. mdpi.com

Palladium-catalyzed carbonylation/cycloaddition/decarboxylation cascades: This method utilizes sulfonyl azides and substituted amides under a low pressure of carbon monoxide. acs.org

Metal-free synthesis: Direct reaction of tertiary or secondary amines with sulfonyl azides under transition metal- and catalyst-free conditions represents a greener approach. nih.gov

From sulfonamides and secondary amines: A one-pot procedure that avoids the use of transition metal catalysts and additives. acs.org

The reactivity of N-sulfonyl amidines is characterized by the interplay between the sulfonyl and amidine groups. For instance, the photochemical activation of sulfonyl azides can lead to the formation of reactive sulfonyl nitrenes and amidyl radicals, which can participate in C-H activation reactions. nih.gov

| Synthetic Method | Reactants | Catalyst/Conditions | Key Features |

| Copper-Catalyzed Multicomponent Reaction | Terminal alkynes, sulfonyl azides, amines | Copper catalyst | High efficiency and broad substrate scope. mdpi.com |

| Palladium-Catalyzed Cascade | Sulfonyl azides, substituted amides, CO | Palladium catalyst | Low CO pressure, generates N2 and CO2 as byproducts. acs.org |

| Metal-Free Synthesis | Tertiary/secondary amines, sulfonyl azides | Reflux conditions | Environmentally friendly, avoids transition metals. nih.gov |

| From Sulfonamides | Sulfonamides, secondary amines | PhI(OAc)2 | One-pot, metal-free, and operationally simple. acs.org |

Current Research Frontiers and Unaddressed Questions in this compound Studies

Current research on N-sulfonyl amidines is focused on their potential applications in medicinal chemistry and materials science. rsc.org These compounds have been identified as having a range of biological activities, including antimicrobial and anticancer properties. acs.org A significant area of emerging research is the development of "smart" materials that respond to specific physiological conditions. For example, N-sulfonyl amidine-bearing polypeptides have been shown to undergo conformational changes in response to the acidic tumor microenvironment. rsc.org

Key unaddressed questions that could guide future research on this compound include:

What are the specific biological activities of this compound?

Can this compound be incorporated into polymers to create novel pH-responsive materials?

What is the detailed mechanistic pathway of its formation through various synthetic routes?

How does the ethanesulfonyl group specifically influence the reactivity and stability of the amidine moiety compared to other sulfonyl groups?

Methodological Frameworks for Advanced Investigation of this compound

A thorough investigation of this compound would necessitate a suite of modern analytical techniques to elucidate its structure, purity, and properties.

Structural Elucidation and Purity Determination:

High-Performance Liquid Chromatography (HPLC): A fundamental technique for separating and quantifying the compound in a mixture. nih.gov Both normal-phase and reverse-phase HPLC can be employed depending on the polarity of the compound and its potential impurities. nih.govresearchgate.net

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. britannica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

Physicochemical and Reactivity Studies:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile derivatives or degradation products.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and study electronic transitions within the molecule. nih.gov

X-ray Crystallography: Can provide the definitive three-dimensional structure of the molecule in its crystalline form. mdpi.com

| Analytical Technique | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity, quantification. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight, elemental composition. britannica.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, connectivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives. |

| Infrared (IR) and Ultraviolet (UV) Spectroscopy | Functional groups, electronic transitions. nih.gov |

| X-ray Crystallography | Three-dimensional molecular structure. mdpi.com |

Properties

Molecular Formula |

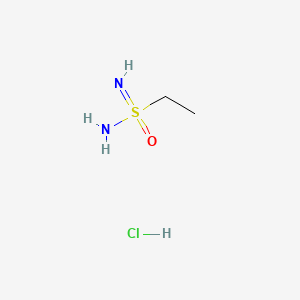

C2H9ClN2OS |

|---|---|

Molecular Weight |

144.63 g/mol |

IUPAC Name |

(aminosulfonimidoyl)ethane;hydrochloride |

InChI |

InChI=1S/C2H8N2OS.ClH/c1-2-6(3,4)5;/h2H2,1H3,(H3,3,4,5);1H |

InChI Key |

XDNUTAXJXPPCIC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=N)(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Ethanesulfonoimidamide Hydrochloride

Diverse Synthetic Routes for Ethanesulfonoimidamide Hydrochloride Preparation

The preparation of this compound can be approached through several synthetic strategies, primarily revolving around the formation of the S-N bonds characteristic of the sulfonimidamide core. These methods can be broadly categorized into those starting from sulfonyl chlorides and those utilizing sulfonamide precursors.

A primary and logical route to this compound involves the reaction of ethanesulfonyl chloride with an appropriate amidine or a related nitrogen source. This approach is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides and amines. alrasheedcol.edu.iq The sulfonyl chloride acts as a potent electrophile, readily reacting with nucleophilic nitrogen species. magtech.com.cn

The general reaction would involve the treatment of ethanesulfonyl chloride with a suitable amidine source, followed by protonation to yield the hydrochloride salt. The choice of the amidinating agent and reaction conditions is crucial for the successful synthesis.

Table 1: Representative Conditions for Sulfonyl Chloride Amidination

| Amidinating Agent | Solvent | Base | Typical Temperature (°C) | Reference for Analogy |

|---|---|---|---|---|

| Unsubstituted Amidines | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (B128534) (TEA), Pyridine (B92270) | 0 to room temperature | sci-hub.se |

| Protected Amidines | Acetonitrile (B52724) (ACN) | Potassium Carbonate (K2CO3) | Room temperature to 50 | General Amidine Synthesis Principles |

| N-Silylated Amidines | Toluene | None (silyl group acts as a proton scavenger) | Room temperature to reflux | General Amidine Synthesis Principles |

An alternative pathway to this compound begins with ethanesulfonamide. This approach involves the activation of the sulfonamide nitrogen followed by reaction with a nitrogen source to form the second S-N bond. One such method involves the use of hexamethyldisilazane (B44280) (HMDS) to mediate the reaction between a sulfonamide and a formamide, which can lead to the formation of N-sulfonylformamidines. organic-chemistry.org This method is advantageous due to its metal-free, oxidant-free, and often solvent-free conditions. organic-chemistry.org

Another strategy could involve the conversion of the sulfonamide into a more reactive intermediate, which is then reacted with an amine or ammonia (B1221849) equivalent. For instance, activation of the sulfonamide with a reagent like Pyry-BF4 can facilitate its conversion to a sulfonyl chloride in situ, which can then be reacted with an amine. researchgate.net

Table 2: Potential Strategies Starting from Sulfonamide Precursors

| Starting Material | Key Reagent(s) | Intermediate Type | Nitrogen Source | Reference for Analogy |

|---|---|---|---|---|

| Ethanesulfonamide | Hexamethyldisilazane (HMDS), Formamide | Silylated Sulfonamide | Formamide | organic-chemistry.org |

| Ethanesulfonamide | Pyry-BF4, MgCl2 | In situ Sulfonyl Chloride | Amine/Ammonia | researchgate.net |

For this compound itself, which is achiral, stereoselectivity is not a primary concern. However, in the synthesis of substituted or more complex sulfonimidamides, stereoselectivity at the sulfur atom can be a critical aspect. nih.gov The synthesis of chiral sulfonimidamides often relies on the use of chiral auxiliaries or stereospecific reactions starting from enantiopure precursors like chiral sulfinamides. nih.govresearchgate.net

Regioselectivity becomes a key consideration when unsymmetrical amidines or sulfonamides with multiple reactive sites are used. For the synthesis of ethanesulfonoimidamide, if an unsymmetrical amidine is employed, the reaction with ethanesulfonyl chloride could potentially occur at two different nitrogen atoms. The outcome would be governed by the relative nucleophilicity of the nitrogen atoms, which is influenced by steric and electronic factors. beilstein-journals.orgacs.org For instance, in the reaction of sulfonyl azides with thioamides, regioselective formation of N-sulfonyl amidines has been demonstrated, with the reaction course being predictable based on the substrate structure. beilstein-journals.org

Reaction Kinetics and Thermodynamic Aspects in this compound Synthesis

The kinetics of the reaction between ethanesulfonyl chloride and an amidine would likely follow a second-order rate law, being first order in each reactant. The rate of reaction would be influenced by several factors including the nucleophilicity of the amidine, the electrophilicity of the sulfonyl chloride, the nature of the solvent, and the temperature. cdnsciencepub.commdpi.org Solvents that can stabilize the transition state, which is likely to have significant charge separation, would be expected to accelerate the reaction. nih.govresearchgate.net

From a thermodynamic perspective, the formation of the S-N bond in the sulfonimidamide is generally a favorable process, driven by the formation of a stable product and often an inorganic salt byproduct (e.g., triethylammonium (B8662869) chloride) which can precipitate from the reaction mixture, driving the equilibrium forward. The sulfur-chlorine bond dissociation enthalpy in sulfonyl chlorides is around 295 kJ/mol, indicating a relatively labile bond that is susceptible to nucleophilic attack. researchgate.net

Detailed Mechanistic Pathways Governing this compound Formation

The formation of ethanesulfonoimidamide from ethanesulfonyl chloride and an amidine is expected to proceed through a nucleophilic substitution mechanism at the sulfur center. alrasheedcol.edu.iq

The reaction is mechanistically analogous to the formation of sulfonamides from sulfonyl chlorides and amines. The reaction is believed to proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a pentacoordinate sulfurane intermediate. cdnsciencepub.com For most sulfonyl chlorides, a concerted mechanism is often favored. nih.govresearchgate.net

In the context of the reaction between ethanesulfonyl chloride and an amidine, the amidine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to a trigonal bipyramidal transition state where the incoming amidine and the leaving chloride ion occupy the axial positions. cdnsciencepub.com

The subsequent collapse of this transition state results in the formation of the sulfonimidamide product and the expulsion of the chloride ion. If a base such as triethylamine is present, it will then neutralize the protonated sulfonimidamide and the liberated HCl. The final step to obtain the hydrochloride salt would involve treatment with a source of HCl.

While direct experimental evidence for the intermediates and transition states in the synthesis of ethanesulfonoimidamide is lacking, computational studies on related systems could provide valuable insights into the energetics and geometries of these transient species.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of sulfonamide and sulfonimidamide derivatives, offering pathways to milder reaction conditions, improved yields, and enhanced selectivity. For a hypothetical synthesis of Ethanesulfonoimidamide, which possesses an N-alkyl group (ethyl), catalytic N-alkylation of a parent sulfonimidamide or a related precursor would be a key step.

Several catalytic systems have been developed for the N-alkylation of sulfonamides, which are structurally analogous to the target compound. These methods often employ transition metal catalysts and can utilize environmentally benign alkylating agents.

Transition Metal Catalysis:

A variety of transition metals have been shown to effectively catalyze the N-alkylation of sulfonamides and related compounds. These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the nitrogen nucleophile, followed by reduction of the resulting imine.

Manganese Catalysis: Manganese dioxide (MnO₂) has been used as a catalyst for the N-alkylation of sulfonamides and amines using alcohols as green alkylating reagents. This method can be performed under solvent-free conditions and in the presence of air, representing a practical and efficient approach.

Ruthenium Catalysis: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, in combination with bidentate phosphine (B1218219) ligands like dppf or DPEphos, are effective for the N-alkylation of primary sulfonamides.

Iridium Catalysis: Water-soluble dinuclear iridium complexes have been developed to catalyze the N-methylation of amines and sulfonamides with methanol (B129727) in aqueous solutions, offering an environmentally friendly option.

The following table summarizes various catalytic systems applicable to the N-alkylation of sulfonamide derivatives, which could be adapted for the synthesis of Ethanesulfonoimidamide.

| Catalyst System | Alkylating Agent | Reaction Conditions | Key Advantages |

| MnO₂ | Alcohols | Solvent-free, air | Green, practical, efficient |

| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Primary amines | Not specified | Effective for primary sulfonamides |

| Water-soluble dinuclear Iridium complex | Methanol | Aqueous solution | Environmentally benign |

Organophotoredox Catalysis:

A more recent development involves the use of organophotoredox catalysis for the N-alkylation of sulfonamides. This transition-metal-free approach utilizes visible light to activate the reaction. For instance, a phenothiazine-based organophotoredox catalyst can facilitate the N-alkylation of sulfonamides with aliphatic carboxylic acid-derived redox-active esters as the alkylating reagents under mild conditions.

Green Chemistry Approaches and Process Optimization in Academic Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related compounds to minimize environmental impact. For the academic synthesis of this compound, several green chemistry strategies could be employed, focusing on the use of safer solvents, solvent-free conditions, and atom economy.

Solvent Selection and Solvent-Free Synthesis:

The choice of solvent is a critical aspect of green chemistry. Water is an ideal green solvent for many reactions. The synthesis of sulfonamides has been successfully demonstrated in water, which can be an effective medium, especially when coupled with appropriate catalysts. sci-hub.se

Solvent-free, or neat, reaction conditions represent an even more environmentally benign approach. The synthesis of N-alkyl and N-arylsulfonamides has been achieved by reacting amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se This approach simplifies work-up procedures and reduces waste.

Alternative Reagents and Reaction Media:

The use of greener reagents and reaction media is another cornerstone of green chemistry.

Dimethyl Carbonate (DMC): Dimethyl carbonate is considered a green solvent and reagent. It has been utilized in the synthesis of sulfonimidates, which are precursors to sulfonimidamides. rsc.org The reaction of sulfonamides with amides in DMC can also efficiently produce sulfonylureas at room temperature.

Aqueous Media: As mentioned, water is an excellent green solvent. The synthesis of sulfonamides has been described using equimolar amounts of sulfonyl chlorides and amines in water under pH control with sodium carbonate. sci-hub.se The desired products often precipitate from the reaction mixture and can be isolated by simple filtration.

The following table outlines some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Specific Method | Key Advantages |

| Alternative Solvents | Use of water as a solvent | Environmentally benign, readily available, safe |

| Use of dimethyl carbonate (DMC) | Green solvent, can also act as a reagent | |

| Solvent-Free Conditions | Neat reaction of amines and sulfonyl chlorides | Reduced waste, simplified work-up |

| Catalyst-Free Methods | Reaction of sulfonyl chlorides with amines or sodium azide | High yields, excellent selectivities, short reaction times |

By integrating these catalytic and green chemistry principles, the academic synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Advanced Structural Characterization and Spectroscopic Analysis of Ethanesulfonoimidamide Hydrochloride

Single-Crystal X-ray Diffraction Studies of Ethanesulfonoimidamide Hydrochloride

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The analysis of crystal packing reveals how individual molecules arrange themselves in the solid state, which is largely governed by intermolecular forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. Hydrogen bonding, in particular, plays a crucial role in the structure of hydrochloride salts, where hydrogen bond donors (like N-H groups) interact with acceptors (like the chloride ion and oxygen or nitrogen atoms). Without experimental crystal structure data for this compound, a definitive analysis of its specific hydrogen bonding network and crystal packing motifs remains speculative.

Analysis of Polymorphism and Co-crystallization Phenomena in this compound Systems

Polymorphism is the ability of a compound to exist in more than one crystal form, with each polymorph possessing a different crystal structure and potentially different physicochemical properties. Co-crystallization involves combining a target molecule with a second component (a coformer) in a specific stoichiometric ratio to create a new crystalline solid. Investigations into potential polymorphs or co-crystals of this compound have not been reported in the available literature. Such studies are essential for understanding the material's stability and properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state.

Multi-Dimensional NMR Techniques for Complete Proton and Carbon Assignments

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are standard methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals in a molecule's spectrum. These experiments reveal connectivity between atoms, providing a detailed map of the molecular framework. While ¹H and ¹³C NMR spectra are fundamental characterization data, published, fully assigned multi-dimensional NMR data for this compound could not be located.

Solid-State NMR Characterization of this compound

Solid-state NMR (ssNMR) provides structural information about materials in their solid form, offering insights into polymorphism, conformation, and intermolecular interactions that are not accessible in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed. A search for ssNMR studies specifically characterizing this compound did not yield any published spectra or analyses.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide information about the presence of specific functional groups and their chemical environment. A detailed vibrational analysis, correlating specific absorption or scattering bands to the stretching and bending modes of the bonds within this compound, requires experimental spectra coupled with theoretical calculations. Such a detailed and published analysis for this specific compound is not currently available.

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive characterization of this compound, providing unequivocal confirmation of its elemental composition through the precise measurement of its mass-to-charge ratio (m/z). nih.govnih.govmdpi.com Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry deliver the mass accuracy required to distinguish between isobaric species, thereby confirming the molecular formula. mdpi.com

A primary fragmentation event for sulfonamides often involves the cleavage of the sulfur-nitrogen bond. researchgate.net For Ethanesulfonoimidamide, this would likely lead to the formation of key fragment ions. Another characteristic fragmentation pathway for sulfonamides is the elimination of sulfur dioxide (SO₂), a process that can occur through rearrangement mechanisms. nih.gov The study of these fragmentation patterns is crucial for the structural confirmation of this compound and for the identification of related compounds in various matrices.

Below is a hypothetical data table of potential fragment ions of Ethanesulfonoimidamide, based on common fragmentation patterns of related sulfonamides.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Theoretical m/z of Fragment |

| [M+H]⁺ | [C₂H₅SO(NH)]⁺ | NH₃ | 108.0114 |

| [M+H]⁺ | [C₂H₅S(O)₂]⁺ | NH₂ | 93.0056 |

| [M+H]⁺ | [C₂H₅]⁺ | SO₂(NH)₂ | 29.0391 |

| [C₂H₅SO(NH)]⁺ | [C₂H₅S]⁺ | ONH | 61.0107 |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

While Ethanesulfonoimidamide itself is not chiral, derivatives of this compound, for instance, through substitution on the nitrogen atoms, could possess stereogenic centers. For such chiral derivatives, chiroptical spectroscopy would be an essential tool for determining enantiomeric purity and absolute configuration. researchgate.netnih.gov This family of techniques measures the differential interaction of chiral molecules with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two of the most powerful chiroptical techniques. VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the molecule based on its vibrational transitions. nih.govrsc.orgnih.gov ECD, on the other hand, operates in the ultraviolet-visible region of the spectrum and provides information based on electronic transitions. rsc.orgrsc.org

For a hypothetical chiral derivative of Ethanesulfonoimidamide, one would first synthesize a racemic or enantioenriched sample. The experimental VCD or ECD spectrum would then be recorded. In parallel, quantum chemical calculations would be performed to predict the theoretical spectra for both enantiomers (R and S). A comparison of the experimental spectrum with the calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized derivative. rsc.org

Furthermore, the intensity of the VCD or ECD signal is directly proportional to the enantiomeric excess (% ee) of the sample. rsc.orgnih.gov This relationship can be used to construct a calibration curve to determine the enantiomeric purity of a sample with high accuracy. This is particularly valuable in pharmaceutical development, where the biological activity of a chiral drug is often associated with a single enantiomer.

The following table illustrates the principles of how chiroptical data could be used to characterize a hypothetical chiral sulfonimidamide derivative.

| Technique | Measurement | Application |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Determination of absolute configuration by comparing experimental and calculated spectra. Quantitative analysis of enantiomeric excess. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Assignment of absolute configuration, particularly for molecules with chromophores. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light | Complements ECD in the determination of absolute stereochemistry. |

Theoretical and Computational Studies of Ethanesulfonoimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules like Ethanesulfonoimidamide hydrochloride. DFT calculations can predict the optimal molecular geometry by finding the lowest energy arrangement of atoms.

Table 1: Representative Predicted Geometric Parameters for a Sulfonamide Moiety using DFT Data is illustrative and based on general findings for sulfonamides.

| Parameter | Typical Predicted Value |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-N Bond Length | ~1.65 Å |

| S-C Bond Length | ~1.78 Å |

| O=S=O Bond Angle | ~120° |

| O=S=N Bond Angle | ~108° |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate energy and thermochemical data. For a compound like this compound, ab initio calculations could be employed to determine its enthalpy of formation, Gibbs free energy of formation, and heat capacity. researchgate.net

High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are often used to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values) for small molecules. These calculations are crucial for building accurate thermochemical databases and for understanding the stability and reactivity of compounds under various conditions. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.orgacs.org For this compound, an organic salt, MD simulations would be invaluable for understanding its behavior in a solvent, such as water. These simulations can reveal how the individual ions, the ethanesulfonoimidamide cation and the chloride anion, are solvated and how they interact with the surrounding solvent molecules. researchgate.net

MD simulations can explore the conformational landscape of the ethanesulfonoimidamide cation, identifying the most stable conformations and the energy barriers between them. nih.gov This is achieved by solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes the positions and velocities of the atoms over time. From this trajectory, various properties can be calculated, including radial distribution functions to understand solvation shells and the dynamics of hydrogen bonding between the solute and solvent. arxiv.org For organic salts, MD simulations can also provide insights into the processes of dissolution and crystallization at an atomistic level. researchgate.net

Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. For this compound, DFT and time-dependent DFT (TD-DFT) could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov

Predicted vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. nih.gov For example, the characteristic symmetric and asymmetric stretching frequencies of the SO₂ group in sulfonamides can be accurately calculated. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. d-nb.infonmrdb.org Discrepancies between predicted and experimental spectra can often be explained by factors such as intermolecular interactions or solvent effects that were not fully accounted for in the computational model. nih.gov

Table 2: Illustrative Comparison of Experimental and Computed Spectroscopic Data for a Sulfonamide Derivative Data is hypothetical and for illustrative purposes.

| Spectroscopic Feature | Experimental Value | Computed Value (DFT) |

|---|---|---|

| SO₂ Asymmetric Stretch (IR) | ~1340 cm⁻¹ | ~1335 cm⁻¹ |

| SO₂ Symmetric Stretch (IR) | ~1160 cm⁻¹ | ~1155 cm⁻¹ |

| ¹H NMR (NH proton) | ~8.1 ppm | ~7.9 ppm |

| ¹³C NMR (alpha-carbon to S) | ~55 ppm | ~54 ppm |

Computational Modeling of Reaction Pathways and Transition States in this compound Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For reactions involving a species like ethanesulfonoimidamide, DFT calculations can be used to map out the potential energy surface of a reaction. worktribe.comacs.org

This involves locating the minimum energy structures of the reactants and products, as well as the first-order saddle point on the potential energy surface that corresponds to the transition state. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, in sulfa-Michael additions, a reaction type relevant to sulfur-containing compounds, DFT has been used to compare the energetics of transition states and intermediates to predict reactivity. nih.govacs.org Such studies provide a detailed, molecular-level understanding of how the reaction proceeds. arxiv.orgnih.gov

Solvent Effects and Solvation Models in Theoretical Investigations of this compound

The properties and behavior of a charged species like this compound are significantly influenced by the solvent. nih.gov Theoretical investigations must account for these solvent effects to produce realistic results. This is typically done using either explicit or implicit solvation models. wikipedia.org

In an explicit solvent model, individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. This approach is common in MD simulations. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a given dielectric constant. nih.gov These models are computationally less expensive and are widely used in quantum chemical calculations to estimate the effects of solvation on molecular geometry, electronic structure, and reaction energetics. nih.govnih.gov For instance, the relative stability of different conformers of a sulfonamide can change significantly when moving from the gas phase to a polar solvent, a phenomenon that can be captured by implicit solvation models. nih.gov

Reactivity, Derivatization, and Synthetic Utility of Ethanesulfonoimidamide Hydrochloride

Ethanesulfonoimidamide Hydrochloride as a Synthon in Advanced Organic Transformations

This compound serves as a versatile building block, or synthon, in a variety of advanced organic transformations. Its unique structure, featuring a sulfonyl group, an imidamide moiety, and an ethyl chain, provides multiple reactive sites for constructing complex molecules. The presence of both electrophilic and nucleophilic centers allows for its participation in a wide array of reactions, making it a valuable tool for synthetic chemists.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast number of biologically active molecules and functional materials. The structural components of this compound make it an intriguing precursor for the formation of various heterocyclic rings.

The amidine functionality is a well-established synthon for constructing nitrogen-containing heterocycles. Depending on the reaction partner, the N-C-N fragment of the imidamide can be incorporated into rings such as pyrimidines, imidazoles, or triazoles. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents could potentially lead to the formation of substituted pyrimidine (B1678525) rings bearing an ethanesulfonyl group.

Furthermore, the sulfonamide-like portion of the molecule can participate in cyclization reactions. The development of efficient methods for synthesizing heterocyclic compounds bearing a sulfonamide moiety is an active area of research. For example, reactions involving intramolecular cyclization of derivatives of Ethanesulfonoimidamide could yield novel sulfur- and nitrogen-containing heterocyclic systems. The reaction of sulfonyl azides with thioamides has been shown to be an effective method for the regioselective synthesis of N-sulfonyl amidines of azolyl and pyridine (B92270) carboxylic acids, highlighting the utility of the N-sulfonyl amidine moiety in building heterocyclic structures. beilstein-journals.org

Table 1: Potential Heterocyclic Systems from Ethanesulfonoimidamide Precursors

| Reactant Type | Potential Heterocycle | Incorporated Fragment |

|---|---|---|

| 1,3-Dicarbonyl Compounds | Pyrimidines | N-C-N |

| α-Haloketones | Imidazoles | N-C-N |

| Hydrazine Derivatives | Triazoles | C-N |

| Intramolecular Cyclization | Thiadiazines | S-N-C |

The nitrogen atoms within the this compound structure can be involved in nitrogen transfer reactions. Metal-catalyzed nitrogen-atom transfer from azides and related compounds is a powerful tool for installing nitrogen-containing functional groups, such as in aziridination or C-H amination reactions. nih.gov The imidamide group, as a nitrogen-rich functional group, could potentially serve as a nitrogen source under appropriate catalytic conditions, analogous to more commonly used nitrene precursors.

More directly, the compound is a source for amidination reactions. Amidines are crucial functional groups in many pharmaceutically relevant molecules. nih.gov this compound can be used to introduce the ethanesulfonylamidine moiety onto other molecules. For example, its reaction with primary or secondary amines could lead to transamidination, forming new N-substituted ethanesulfonoimidamides. This provides a direct route to novel derivatives that can be explored for various applications. The synthesis of N-sulfonyl amidines has been successfully achieved through the reaction of heterocyclic thioamides with sulfonyl azides, demonstrating the feasibility of forming this functional group in complex environments. beilstein-journals.org

Synthesis and Characterization of Novel Ethanesulfonoimidamide Derivatives

The derivatization of this compound allows for the fine-tuning of its chemical and physical properties. Modifications can be targeted at several positions: the two nitrogen centers of the amidine, the ethyl group, and the sulfonyl group.

The nitrogen atoms of the imidamide group are key sites for derivatization. These centers can be alkylated, arylated, or acylated to generate a library of new compounds. The synthesis of N-substituted amidines is often achieved through methods that activate amines to make them more nucleophilic. nih.govcore.ac.uk For Ethanesulfonoimidamide, deprotonation of one or both nitrogen atoms would generate a potent nucleophile capable of reacting with various electrophiles.

For instance, reaction with alkyl halides in the presence of a base could yield mono- or di-N-alkylated products. Similarly, coupling reactions with aryl halides, potentially catalyzed by transition metals, could afford N-aryl derivatives. These modifications significantly impact the molecule's steric and electronic properties, which can be crucial for its biological activity or material properties.

The ethyl group attached to the sulfur atom offers another site for modification, although it is generally less reactive than the nitrogen centers. Under radical conditions, halogenation at the α- or β-position of the ethyl group could be possible, introducing a handle for further synthetic transformations.

The sulfonyl group itself is typically robust and unreactive. However, its strong electron-withdrawing nature influences the reactivity of the rest of the molecule, particularly the acidity of the N-H protons. While direct functionalization of the sulfonyl group is challenging, its replacement with other sulfonyl groups during the synthesis of analogues is a viable strategy for creating diversity. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine, a process that allows for wide variation in the group attached to the sulfur atom. frontiersrj.comresearchgate.net

The exploration of N-substituted ethanesulfonoimidamides is a promising avenue for discovering new chemical entities with tailored properties. General procedures for the synthesis of N-substituted compounds often involve the reaction of a core structure with various amines or electrophiles. nih.govbohrium.com

A general synthetic approach to N-substituted Ethanesulfonoimidamides could involve the reaction of ethanesulfonyl chloride with a pre-functionalized amidine or, alternatively, the multi-step synthesis starting from ethanesulfonamide. The synthesis of new quinoline-sulfonamide derivatives, for example, has been accomplished through multi-step sequences involving cross-coupling reactions. nih.gov A similar strategic approach could be applied to generate a diverse range of N-substituted Ethanesulfonoimidamides. The characterization of these novel derivatives would rely on standard analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structures and stereochemistry.

Table 2: Representative N-Substituted Ethanesulfonoimidamide Derivatives

| Substituent (R) | Derivative Class | Potential Synthetic Route |

|---|---|---|

| Methyl, Benzyl | N-Alkyl | Alkylation with R-X |

| Phenyl, 4-Chlorophenyl | N-Aryl | Buchwald-Hartwig or Ullmann coupling |

| Acetyl, Benzoyl | N-Acyl | Acylation with acyl chloride |

| Tosyl | N-Sulfonyl | Reaction with sulfonyl chloride |

Acid-Base Chemistry and Tautomerism of this compound

The acid-base properties of this compound would be dictated by the various functional groups present in its structure. The hydrochloride salt form indicates that the parent molecule, ethanesulfonoimidamide, has been protonated, likely at one of the nitrogen atoms, to form a cationic species with a chloride counter-ion. The acidity of this compound would be influenced by the electron-withdrawing nature of the sulfonyl group, which would increase the acidity of the N-H protons.

Tautomerism, the interconversion of structural isomers, is a potential feature of this compound. Specifically, imine-enamine and keto-enol-like tautomerism could be considered. The presence of the S(=N)H group suggests the possibility of tautomeric forms where the proton resides on the other nitrogen atom or, less likely, on the carbon or oxygen atoms if other functional groups were present. The equilibrium between these tautomers would be influenced by factors such as solvent polarity and pH.

| Potential Acidic/Basic Sites | Estimated pKa Range | Notes |

| Protonated Imidamide Nitrogen | < 2 | Expected to be a strong acid due to the electron-withdrawing sulfonyl group and delocalization of the positive charge. |

| Sulfonamide-like Nitrogen | 8 - 12 | The acidity of the remaining N-H proton would be comparable to that of sulfonamides. |

Coordination Chemistry of Ethanesulfonoimidamide Ligands

While no specific studies on the coordination chemistry of this compound have been identified, the parent ligand, ethanesulfonoimidamide, possesses potential donor atoms that could engage in metal complexation. The nitrogen atoms of the imidamide group and potentially the oxygen atoms of the sulfonyl group could act as Lewis bases, donating electron pairs to a metal center.

The coordination mode would depend on the metal ion's nature, its oxidation state, and the reaction conditions. Monodentate coordination through one of the nitrogen atoms is conceivable. Bidentate chelation, involving both nitrogen atoms or a nitrogen and an oxygen atom, could also occur, leading to the formation of stable metallacycles. The resulting metal complexes could exhibit a range of geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal. youtube.com

| Potential Donor Atom | Coordination Mode | Potential Metal Ions |

| Imidamide Nitrogen | Monodentate, Bidentate (N,N') | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺), Main group metals |

| Sulfonyl Oxygen | Monodentate, Bidentate (N,O) | Hard metal ions (e.g., Fe³⁺, Al³⁺) |

Non-Covalent Interactions and Supramolecular Assembly in this compound Systems

The molecular structure of this compound allows for a variety of non-covalent interactions that could drive the formation of supramolecular assemblies. Hydrogen bonding would be a prominent interaction, with the N-H groups acting as hydrogen bond donors and the chloride ion, sulfonyl oxygens, and imine nitrogen acting as acceptors. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.

| Interaction Type | Potential Donors/Acceptors | Effect on Supramolecular Structure |

| Hydrogen Bonding | Donors: N-H; Acceptors: Cl⁻, S=O, =N- | Formation of chains, sheets, and 3D networks. |

| Ion Pairing | Cationic Imidamidium and Cl⁻ anion | Primary interaction in the solid state. |

| Dipole-Dipole | S=O, S=N bonds | Contributes to crystal packing and stability. |

Advanced Analytical Methodologies for Ethanesulfonoimidamide Hydrochloride

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts

Chromatographic methods are central to the analysis of pharmaceutical compounds, providing high-resolution separation for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like Ethanesulfonoimidamide hydrochloride. A typical method development would focus on reversed-phase chromatography, given the polar nature of the molecule.

A simple, precise, and accurate HPLC method can be developed for the quantitative analysis of this compound. nih.gov Method development would involve optimizing the mobile phase composition, column type, flow rate, and detector wavelength. For a compound like this compound, a C8 or C18 column would likely be suitable. nih.govwu.ac.th The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijprajournal.comnih.govscielo.br Gradient elution may be necessary to resolve impurities with different polarities. wu.ac.th UV detection would be employed, and the selection of the wavelength would depend on the chromophoric properties of the molecule.

Validation of the developed HPLC method is crucial to ensure its reliability. nih.gov This would be performed in accordance with ICH guidelines and would include the assessment of parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.comnih.gov

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (%RSD) | ≤ 2.0% | 1.2% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| LOD | Signal-to-noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.15 µg/mL |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. ccsknowledge.com this compound, being a salt, is non-volatile and therefore not directly amenable to GC analysis. However, GC could be employed for the analysis of volatile impurities or degradation products.

For the analysis of Ethanesulfonoimidamide itself, a derivatization step would be necessary to convert it into a volatile derivative. This could potentially be achieved through methylation or silylation of the sulfonimidamide group. The development of such a method would require careful optimization of the derivatization reaction conditions and the GC parameters, such as the column type, temperature program, and detector. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. nih.gov The use of GC-MS would provide the added advantage of structural elucidation of any separated components. nih.gov

Capillary Electrophoresis for High-Resolution Separation and Purity Profiling

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation technique to HPLC. wikipedia.org It is particularly well-suited for the analysis of charged species, making it an excellent choice for this compound. wikipedia.orgnih.gov CE separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. wikipedia.orgnih.gov

In a research context, Capillary Zone Electrophoresis (CZE) could be employed for the purity profiling of this compound. nih.gov The method would involve the use of a fused-silica capillary and a background electrolyte (BGE) at a specific pH. usp.org The choice of BGE is critical for achieving optimal separation and minimizing analyte-wall interactions. Detection is typically performed using a UV detector integrated into the CE instrument. wikipedia.org The high efficiency of CE allows for the separation of closely related impurities that may not be resolved by HPLC. wikipedia.org

Quantitative Spectroscopic Methods for Mechanistic Studies (e.g., UV-Vis for kinetic monitoring)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of compounds that possess a chromophore. While the structure of Ethanesulfonoimidamide does not suggest a strong intrinsic chromophore in the UV-Vis region, it could be used for quantitative purposes if the molecule exhibits sufficient absorbance at a specific wavelength.

A more likely application of UV-Vis spectroscopy in the context of this compound research would be for kinetic monitoring of reactions. If the compound is involved in a reaction that produces a chromophoric product or consumes a chromophoric reactant, the change in absorbance over time can be monitored to determine the reaction rate. researchgate.net For instance, a derivatization reaction that yields a colored product could be followed spectrophotometrically. researchgate.netsapub.org The development of such a method would involve identifying a suitable reaction, optimizing the reaction conditions, and determining the wavelength of maximum absorbance of the chromophoric species. researchgate.net

Development of Novel Sensors and Probes for this compound (if relevant to fundamental chemical sensing research)

The development of novel sensors and probes for the detection of specific chemical species is an active area of research. nih.gov While it is unlikely that sensors specifically for this compound currently exist, the principles of chemical sensor design could be applied to create such a device.

A potential approach could involve the design of an optical sensor or an electrochemical sensor. nih.govmdpi.com An optical sensor might utilize a specific recognition element, such as a custom-synthesized molecularly imprinted polymer (MIP) or a specific indicator dye, that undergoes a change in its optical properties (e.g., color or fluorescence) upon binding to this compound. nih.gov An electrochemical sensor could be based on an ion-selective electrode (ISE) that is responsive to either the Ethanesulfonoimidamide cation or the chloride anion. The development of such sensors would require significant research and development, including the synthesis and characterization of the recognition element and the fabrication and testing of the sensor device. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Directions and Emerging Research Avenues for Ethanesulfonoimidamide Hydrochloride

Exploration of Novel Sustainable Synthetic Pathways and Methodologies

The advancement of Ethanesulfonoimidamide hydrochloride from a niche chemical to a versatile building block is contingent on the development of efficient and sustainable synthetic methods. Traditional syntheses of related compounds often involve multiple steps, harsh reagents, and the use of toxic solvents, which limits their broad applicability. nih.govresearchgate.net Future research is poised to address these limitations by embracing the principles of green chemistry.

Key research thrusts will likely include:

One-Pot Syntheses: Developing convergent, one-pot reactions that combine simple, readily available precursors can significantly improve efficiency. nih.gov For instance, methods using stable sulfinylamine reagents like N-sulfinyltritylamine (TrNSO) allow for the rapid assembly of three components—an organometallic reagent, the sulfinylamine, and an amine—to form the sulfonimidamide core. nih.gov

Green Solvents and Catalysts: A major goal is to replace chlorinated solvents with environmentally benign alternatives like water or bio-based solvents. researchgate.netsci-hub.se Research into phase-transfer catalysis or the use of recyclable catalysts, such as magnetic nanoparticles, could facilitate reactions in aqueous media. jsynthchem.com

Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free method for forming bonds and could provide a conceptually new way to synthesize sulfonamides and their analogues under mild conditions, avoiding harsh oxidants or reductants. chemistryworld.com

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents to mediate NH-transfer reactions onto sulfinamides or sulfenamides presents a promising route for forming the S(VI)=N bond under relatively mild conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Sulfonimidamide-like Scaffolds

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Often require pre-functionalized thiols or sulfonyl chlorides. | Simple organometallics, amines, nitroarenes, stable sulfur sources (e.g., Na-sulfinate). researchgate.netnih.gov |

| Solvents | Dichloromethane, DMF, DMSO. researchgate.net | Water, polyethylene (B3416737) glycol (PEG), deep eutectic solvents. researchgate.netsci-hub.se |

| Key Reagents | Strong oxidants/reductants, toxic chlorinating agents. | Electrochemical potential, hypervalent iodine reagents, recyclable catalysts. chemistryworld.commdpi.com |

| Number of Steps | Often multi-step sequences. nih.gov | Increasingly one-pot or two-step procedures. nih.govnih.gov |

| Waste Profile | Stoichiometric amounts of inorganic salts and organic waste. | Reduced waste through atom economy, potential for catalytic turnovers. |

Advanced Materials Science Applications Utilizing Ethanesulfonoimidamide Scaffolds (e.g., polymers, MOFs, COFs)

The unique structural features of the ethanesulfonoimidamide scaffold—a chiral sulfur center, defined hydrogen bond donor/acceptor sites, and a stable tetrahedral geometry—make it a highly attractive building block for advanced materials. nih.govnih.gov Its incorporation into polymers, metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs) could yield materials with novel or enhanced properties.

Polymers: Ethanesulfonoimidamide units could be integrated into polymer backbones or as pendant groups. Such polymers could exhibit enhanced thermal stability and specific ion-coordination properties. An important area of exploration is in proton-exchange membranes for fuel cells, where the acidic N-H proton of the sulfonimidamide group could facilitate proton transport, analogous to the function of sulfonic acid groups in materials like Nafion. researchgate.net

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the sulfonimidamide group can act as potent coordination sites for metal ions. This could lead to the formation of novel MOFs with tailored pore sizes and functionalities. Such materials could find applications in gas storage, separation, or catalysis. rsc.orgrsc.org The inherent chirality of the scaffold could also be used to construct homochiral MOFs for enantioselective separations.

Covalent-Organic Frameworks (COFs): As building blocks in COFs, ethanesulfonoimidamide derivatives could create highly ordered, porous crystalline structures. nih.gov Functionalizing COFs with these groups could introduce proton-conductive pathways or create specific binding sites for targeted molecular adsorption, similar to how sulfonic acid-grafted COFs are used. rsc.orgresearchgate.net

Table 2: Potential Materials Science Applications for Ethanesulfonoimidamide Scaffolds

| Material Type | Role of Ethanesulfonoimidamide Scaffold | Potential Application | Desired Properties |

|---|---|---|---|

| Functional Polymers | Pendant group or backbone component. youtube.com | Proton-exchange membranes, dielectric materials. | High proton conductivity, thermal stability, controlled morphology. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Chiral ligand and coordination node. | Enantioselective separation, gas storage, catalysis. | Permanent porosity, high surface area, chemical stability. rsc.org |

| Covalent-Organic Frameworks (COFs) | Structural building block with functional sites. | Anhydrous proton conduction, selective adsorption. | Ordered nanochannels, high density of functional groups. rsc.org |

Integration of Machine Learning and Artificial Intelligence in Ethanesulfonoimidamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing insights that are difficult to obtain through experimentation alone. iscientific.orgengineering.org.cn For a nascent area like ethanesulfonoimidamide chemistry, these computational tools are invaluable.

Retrosynthesis and Reaction Prediction: AI-driven retrosynthesis tools can propose novel and more efficient synthetic routes by learning from vast chemical reaction databases. grace.comresearchgate.net This can help overcome the synthetic challenges outlined in section 7.1 by identifying non-intuitive pathways that are more sustainable or higher yielding.

Quantitative Structure-Property Relationship (QSPR) Modeling: ML models can be trained to predict the physicochemical properties of hypothetical Ethanesulfonoimidamide derivatives. nih.gov This allows for the in silico screening of thousands of potential structures to identify candidates with optimal properties for materials applications (e.g., predicting proton conductivity or thermal stability) before committing to laboratory synthesis. mdpi.com

Discovery of Novel Compounds: Generative AI models can explore vast chemical spaces to design entirely new molecules built around the ethanesulfonoimidamide core. scienceblog.com These models can be optimized to generate compounds with a desired set of properties, guiding synthetic chemists toward the most promising targets for applications in materials science or catalysis.

Table 3: Applications of AI and Machine Learning in Ethanesulfonoimidamide Research

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Synthetic Route Planning | Retrosynthetic analysis and reaction outcome prediction. nih.gov | Rapid identification of efficient, sustainable, and scalable synthetic pathways. |

| Property Prediction (QSPR) | Predict physical, chemical, and electronic properties from molecular structure. nih.gov | Accelerates materials design by enabling virtual screening and rational design of functional molecules. |

Interdisciplinary Research with this compound (excluding clinical/biological applications)

Expanding the study of this compound beyond synthetic and materials chemistry into other scientific disciplines will be crucial for unlocking its full potential.

Computational and Theoretical Chemistry: First-principles calculations based on density functional theory (DFT) can provide deep insights into the molecule's electronic structure, bond energies, reaction mechanisms, and spectroscopic properties. mdpi.com This fundamental understanding is essential for interpreting experimental results and rationally designing new systems.

Physical Organic Chemistry: Detailed studies are needed to quantify the fundamental properties of the sulfonimidamide functional group. This includes measuring its pKa value, hydrogen bonding capabilities, rotational barriers, and conformational preferences. nih.gov This data is critical for designing its integration into larger, functional systems like polymers or catalysts.

Asymmetric Catalysis: The sulfur atom in monosubstituted sulfonimidamides is a stereocenter. This inherent chirality can be exploited by developing Ethanesulfonoimidamide derivatives as novel chiral ligands for metal-based catalysts or as organocatalysts for asymmetric transformations. nih.gov

Coordination Chemistry: A systematic exploration of how the Ethanesulfonoimidamide scaffold coordinates to a wide range of transition metals and main group elements is needed. This would lay the groundwork for its use in catalysis (as ligands) and MOF synthesis (as nodes).

Addressing Remaining Challenges in Ethanesulfonoimidamide Chemistry and Expanding its Academic Scope

Despite its promise, the chemistry of this compound and related compounds is still in its infancy, and several key challenges must be addressed to expand its academic and practical scope.

Synthetic Scalability and Stereocontrol: The most significant hurdle is the lack of robust, scalable, and stereoselective synthetic methods. acs.orgnottingham.ac.uk Future work must focus on developing routes that are not only green but also provide reliable control over the chiral sulfur center, which is essential for applications in asymmetric catalysis and chiral materials. researchgate.net

Functional Group Tolerance: Many current synthetic methods for sulfonimidamides have limited tolerance for other functional groups, restricting the molecular diversity that can be achieved. nih.gov New methodologies are needed that are compatible with a wider range of functionalities to enable the synthesis of complex, multifunctional molecules.

Understanding Physicochemical Properties: There is a significant lack of fundamental data on the properties of this compound. A systematic characterization of its stability, solubility, acidity, and electronic properties is required to build a solid foundation for future applications.

Expanding the Chemical Toolbox: The academic scope will broaden as researchers develop methods to further functionalize the scaffold. This includes selective reactions at the N-H positions and the carbon backbone, allowing the core structure to be decorated with other groups to fine-tune its properties for specific applications. nottingham.ac.uk

By addressing these challenges and pursuing the outlined research avenues, the scientific community can elevate this compound from a chemical curiosity to a valuable component in the toolkit for creating next-generation materials and chemical technologies.

Q & A

Q. What are the standard protocols for synthesizing and characterizing ethanesulfonoimidamide hydrochloride?

Methodological Answer:

- Synthesis : this compound is typically synthesized via sulfonylation of an imidamide precursor using ethanesulfonyl chloride under anhydrous conditions. Reaction progress should be monitored via TLC or HPLC. Purification involves recrystallization from ethanol/water mixtures .

- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, FT-IR for functional group analysis (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹), and elemental analysis (C, H, N, S) to verify purity (>98% by HPLC) .

Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices?

Methodological Answer:

- Column Selection : Use a C18 reversed-phase column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) for baseline separation .

- Mobile Phase : A gradient of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate provides optimal resolution. UV detection at 207–210 nm is recommended for sulfonamide derivatives .

- Validation : Ensure linearity (1–50 μg/mL, r² >0.999), recovery (>98%), and precision (RSD <2% for intra-/inter-day assays) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Desiccate to avoid moisture absorption .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential sensitization risks. Decontaminate spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability) for this compound?

Methodological Answer:

- Source Analysis : Cross-check assay conditions (e.g., buffer pH, temperature) and cell lines used. For example, IC₅₀ discrepancies in enzyme inhibition assays may arise from differences in ATP concentrations (e.g., 1 mM vs. 10 mM) .

- Statistical Reconciliation : Apply Bland-Altman analysis or meta-regression to assess inter-study variability. Replicate experiments under standardized conditions .

Q. What ethical and data management frameworks apply to preclinical studies involving this compound?

Methodological Answer:

- Ethical Compliance : Follow institutional animal care guidelines (e.g., 3R principles) and obtain approval from ethics committees. Document data anonymization protocols if human-derived samples are used .

- Data Storage : Use pseudonymized identifiers stored separately from raw data. Encrypt datasets and restrict access to authorized personnel .

Q. How should researchers design longitudinal stability studies for this compound in solution?

Methodological Answer:

- Study Design : Prepare stock solutions in acetonitrile/water (1:1) and aliquot into amber vials. Store at -20°C, 4°C, and 25°C. Assess stability at 0, 1, 3, and 6 months via HPLC .

- Degradation Analysis : Monitor for hydrolysis products (e.g., ethanesulfonic acid) using LC-MS. Calculate degradation kinetics (e.g., Arrhenius model) to predict shelf life .

Q. What strategies enhance the reproducibility of in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Dosing Protocol : Administer via intravenous bolus (1–5 mg/kg) or oral gavage (10 mg/kg in 0.5% methylcellulose). Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Bioanalytical Validation : Use LC-MS/MS with deuterated internal standards (e.g., D₆-chlorpromazine) to minimize matrix effects. Validate assays per FDA guidelines (precision ±15%, accuracy 85–115%) .

Cross-Disciplinary Considerations

Q. How can researchers cross-reference physicochemical data for this compound across databases?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.